molecular formula C18H16O2 B14944761 3-hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one

3-hydroxy-3-phenyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14944761
M. Wt: 264.3 g/mol
InChI Key: UULVLFGFNGPQTQ-UHFFFAOYSA-N
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Description

2-Allyl-3-hydroxy-3-phenyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are a class of organic compounds characterized by a fused benzene and cyclopentanone ring structure. This particular compound is notable for its unique substitution pattern, which includes an allyl group, a hydroxy group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-hydroxy-3-phenyl-1-indanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-allylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indanone compound through an aldol condensation followed by cyclization.

Industrial Production Methods

Industrial production of 2-allyl-3-hydroxy-3-phenyl-1-indanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-hydroxy-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration-oxidation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide), hydroboration-oxidation reagents (e.g., borane-THF complex followed by hydrogen peroxide)

Major Products Formed

    Oxidation: Formation of 2-allyl-3-oxo-3-phenyl-1-indanone

    Reduction: Formation of 2-allyl-3-hydroxy-3-phenyl-1-indanol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Allyl-3-hydroxy-3-phenyl-1-indanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-allyl-3-hydroxy-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

2-Allyl-3-hydroxy-3-phenyl-1-indanone can be compared with other similar compounds, such as:

    2-Allyl-3-hydroxy-1-indanone: Lacks the phenyl group, which may result in different chemical and biological properties.

    3-Hydroxy-3-phenyl-1-indanone: Lacks the allyl group, which may affect its reactivity and applications.

    2-Allyl-1-indanone:

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2-prop-2-enyl-2H-inden-1-one

InChI

InChI=1S/C18H16O2/c1-2-8-16-17(19)14-11-6-7-12-15(14)18(16,20)13-9-4-3-5-10-13/h2-7,9-12,16,20H,1,8H2

InChI Key

UULVLFGFNGPQTQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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